
VER-49009
概要
説明
VER-49009は、CCT 129397としても知られており、ヒートショックタンパク質90(HSP90)の強力な阻害剤です。ヒートショックタンパク質90は、様々なタンパク質の安定化と適切な折り畳みに関与する分子シャペロンであり、その多くは癌細胞の生存と増殖に不可欠です。 This compoundは、ヒートショックタンパク質90の活性を阻害する上で大きな可能性を示しており、癌治療の有望な候補となっています .
準備方法
VER-49009の合成には、コアのピラゾール構造の調製から始まるいくつかのステップが含まれます。合成経路は通常、次のステップを含みます。
ピラゾール環の形成: これは、適切なヒドラジン誘導体を酸性条件下で1,3-ジケトンと反応させることにより行われます。
置換反応: その後、ピラゾール環は、クロロ基、メトキシ基、カルボキサミド基などの目的の官能基を導入するために、様々な置換反応にかけられます。
This compoundの工業生産方法では、これらの合成経路をスケールアップし、反応条件を最適化し、厳格な品質管理措置を通じて一貫性のある品質と収率を確保することが必要になる可能性があります。
化学反応の分析
VER-49009は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: この化合物は、還元反応を起こすこともでき、還元誘導体の形成につながります。
置換: this compoundは、置換反応に参加することができ、1つ以上の官能基が他の基に置き換えられます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
This compoundは、次のような幅広い科学研究の応用範囲を持っています。
癌研究: this compoundは、ヒートショックタンパク質90を標的とすることで、様々な癌細胞株の増殖を阻害する上で大きな可能性を示しています。 .
タンパク質折り畳み研究: ヒートショックタンパク質90の阻害剤として、this compoundは、タンパク質の折り畳みと安定化におけるこのシャペロンの役割を研究するために使用されます。
創薬: This compoundは、改善された効力と低減された毒性を備えた、新たなヒートショックタンパク質90阻害剤の開発のためのリード化合物として役立ちます
科学的研究の応用
In Vitro Studies
In vitro studies have demonstrated that VER-49009 exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:
Cell Type | Cell Line | GI50 (nmol/L) |
---|---|---|
Melanoma | SKMEL 2 | 1,093.3 ± 111.2 |
SKMEL 5 | 163.3 ± 14.5 | |
SKMEL 28 | 475.0 ± 18.0 | |
WM266.4 | 1,366.7 ± 33.3 | |
Colon Cancer | HCT116 | 357.0 ± 0.003 |
BEneg | 372.5 ± 29.5 |
These results indicate that while this compound is less potent than some other HSP90 inhibitors (e.g., VER-50589), it still demonstrates a significant capacity to inhibit cell proliferation in various cancer types .
Case Studies and Research Findings
- Ovarian Cancer : In a study involving athymic mice bearing OVCAR3 human ovarian ascites tumors, this compound completely inhibited ERBB2, a protein often overexpressed in ovarian cancer, indicating its potential as a therapeutic agent in this context .
- Hepatic Stellate Cells : Research has shown that this compound induces G2 phase arrest in hepatic stellate cell line CFSC cells, suggesting its utility in liver-related pathologies .
- Combination Therapies : Combining this compound with other agents has been explored to enhance its efficacy. For instance, silencing Cdc37 alongside treatment with this compound or other HSP90 inhibitors resulted in more extensive depletion of kinase clients, highlighting a strategy for overcoming resistance mechanisms in cancer therapy .
Potential Therapeutic Applications
The implications of this compound extend beyond basic research into potential clinical applications:
- Cancer Therapy : Given its ability to inhibit crucial signaling pathways involved in tumorigenesis, this compound may be developed as part of combination therapies for various cancers.
- Neurodegenerative Diseases : As HSP90 is also implicated in neurodegenerative conditions, further research could explore the role of this compound in these diseases.
作用機序
VER-49009は、ヒートショックタンパク質90のATPアーゼドメインに結合することにより、そのシャペロン活性を阻害することで、その効果を発揮します。これは、癌細胞の生存に不可欠なクライアントタンパク質の不安定化と分解につながります。 This compoundによるヒートショックタンパク質90の阻害は、ヒートショックタンパク質27と72の誘導、c-Raf、B-Raf、サーバイビンなどのクライアントタンパク質の減少、最終的には細胞周期停止とアポトーシスを引き起こします .
類似化合物の比較
This compoundは、VER-50589やNVP-AUY922などの、他の類似のヒートショックタンパク質90阻害剤と比較されます。これらの化合物はすべてヒートショックタンパク質90を阻害しますが、結合親和性、細胞への取り込み、抗増殖活性は異なります。
これらの比較は、this compoundが、その特異的な結合様式と、更なる創薬のためのリード化合物としての可能性という点で、ユニークであることを強調しています。
類似化合物との比較
VER-49009 is compared with other similar heat shock protein 90 inhibitors, such as VER-50589 and NVP-AUY922. While all these compounds inhibit heat shock protein 90, they differ in their binding affinities, cellular uptake, and antiproliferative activities:
VER-50589: This compound has a higher binding affinity to heat shock protein 90 and greater cellular uptake compared to this compound.
NVP-AUY922: This compound is another potent heat shock protein 90 inhibitor with a different chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific binding mode and its potential as a lead compound for further drug development.
生物活性
VER-49009 is a synthetic compound classified as a pyrazole derivative, primarily known for its role as an inhibitor of heat shock protein 90 (HSP90). This protein is crucial for the stability and function of numerous client proteins involved in cancer progression and cellular stress responses. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, pharmacokinetic properties, and relevant case studies.
This compound functions primarily through competitive inhibition of ATP binding to HSP90. This disruption impairs the chaperoning activity of HSP90, leading to the degradation of client proteins that are essential for tumor growth and survival. The compound exhibits significant binding affinity to the ATPase domain of HSP90, with a dissociation constant () reported at approximately 78 nM . This is notably less potent than its analog VER-50589, which has a of 5 nM .
Binding Interactions
The binding mechanism involves critical hydrogen bonding interactions with specific amino acid residues in the ATPase domain. The ethylamide group in this compound enhances these interactions, contributing to its potency compared to earlier compounds .
Efficacy in Cancer Models
This compound has demonstrated antiproliferative activity across various cancer cell lines. Its mean cellular growth inhibition (GI50) values have been reported as follows:
Cell Line | GI50 (nM) |
---|---|
HT29 (Colon Cancer) | 685 ± 119 |
OVCAR3 (Ovarian Cancer) | 500-600 |
CFSC (Hepatic Stellate) | G2 Phase Arrest |
In studies involving human cancer cell lines, this compound showed a significant ability to induce cell cycle arrest and apoptosis, particularly through the depletion of client proteins such as C-RAF and B-RAF .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that this compound exhibits moderate cellular uptake compared to its analogs. For instance, the cellular uptake of VER-50589 was found to be four times greater than that of this compound .
Key Pharmacokinetic Findings:
- Half-life: Approximately 4 hours in plasma.
- Bioavailability: Moderate; further studies are needed to optimize delivery methods.
Case Studies
-
Ovarian Carcinoma Model:
In a study involving female NCr athymic mice implanted with OVCAR3 ovarian carcinoma cells, administration of this compound at doses of 4 mg/kg twice daily resulted in significant tumor growth inhibition over a treatment period . Tumors were harvested for pharmacodynamic analyses post-treatment. -
Hepatic Stellate Cell Proliferation:
Another study focused on hepatic stellate cells (CFSC), where this compound was shown to inhibit proliferation and induce G2 phase arrest by decreasing Akt expression. These findings suggest potential applications in liver fibrosis prevention .
Comparative Analysis with Analogues
The following table summarizes the comparative biological activity between this compound and its more potent analogue, VER-50589:
Compound | IC50 (nM) ATPase Activity | GI50 (nM) HT29 | Cellular Uptake |
---|---|---|---|
This compound | 167 ± 9 | 685 ± 119 | Lower |
VER-50589 | 143 ± 23 | 78 ± 15 | Higher |
特性
IUPAC Name |
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNAOTXNHVALTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678600 | |
Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940289-57-6 | |
Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。